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Compound of Interest

((1R,2S)-2-

Compound Name: (Aminomethyl)cyclopropyl)methan
ol

CAS No.: 102225-89-8

Cat. No.: B2950864

Get Quote

Introduction: The "Cyclopropyl Constraint” in
Medicinal Chemistry

In modern drug discovery, optimizing the binding affinity and metabolic stability of a lead

compound often requires restricting its conformational flexibility. ((1R,2S)-2-
(Aminomethyl)cyclopropyl)methanol (CAS: 102225-89-8) represents a high-value chiral
building block designed to introduce precise conformational constraints into peptide backbones
and small molecule pharmacophores.

Unlike flexible alkyl chains, the cyclopropane ring fixes the relative vectors of the amine and
hydroxyl groups. The (1R, 2S) stereochemistry of this specific isomer denotes a cis-relationship
between the hydroxymethyl and aminomethyl substituents. This specific geometry is critical: it
positions the functional groups in proximity, facilitating intramolecular cyclization to bicyclic
scaffolds (such as 3-azabicyclo[3.1.0]hexanes) or inducing specific
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-turn secondary structures when incorporated into peptidomimetics.

Key Pharmacophore Features[1][2][3][4][5][6]

» Rigid Scaffold: Reduces the entropic penalty of binding to target proteins.

o Defined Vectors: The cis-orientation directs substituents to the same face, ideal for chelating
motifs or specific receptor pockets.

» Metabolic Stability: The cyclopropyl group is often resistant to P450-mediated oxidation
compared to gem-dimethyl or ethyl groups.

Structural Properties & Stereochemical Analysis[7]

[8]

Understanding the absolute configuration is vital for application. For ((1R,2S)-2-
(Aminomethyl)cyclopropyl)methanol:

e C1 (attached to -CH20H): (R)-configuration.[1]
e C2 (attached to -CH2NH:2): (S)-configuration.

» Relative Stereochemistry:Cis (Z). Both methylene linkers project from the same face of the
cyclopropane plane.

Table 1: Physicochemical Profile
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Property Value Notes

Formula CsH11NO

Low MW allows for high ligand

MW 101.15 g/mol o
efficiency
Boiling Point ~105 °C (at 15 mmHg) Volatile; handle with care
Density 1.06 g/mL
Chirality (1R, 29) Cis-isomer; Enantiopure
. Highly soluble in polar organic
Solubility DMSO, MeOH, DCM

solvents

Application I: Synthesis of 3-
Azabicyclo[3.1.0]hexane Scaffolds

The most powerful application of the (1R,2S)-isomer is its conversion into the 3-
azabicyclo[3.1.0]hexane system. This bicyclic amine is a "privileged scaffold" found in various
neurological drugs (e.g., Bicifadine analogs) and viral inhibitors.

Mechanism: The cis-geometry brings the nucleophilic amine and the electrophilic alcohol (after
activation) into perfect alignment for intramolecular cyclization. This reaction is geometrically
impossible with the trans-isomer.

Protocol A: Cyclization to N-Boc-3-
azabicyclo[3.1.0]hexane

Reagents:

((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol (1.0 equiv)[2]

Di-tert-butyl dicarbonate (Boc20) (1.1 equiv)

Methanesulfonyl chloride (MsCI) (1.2 equiv)

Sodium Hydride (NaH) (2.0 equiv) or KOtBu
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e Solvents: DCM (anhydrous), THF (anhydrous)
Step-by-Step Methodology:

o N-Protection:

[¢]

Dissolve the starting amino alcohol in DCM (0.2 M) at 0 °C.

[e]

Add EtsN (1.5 equiv) followed by Boc20 (1.1 equiv).

o

Stir at RT for 4 hours. Wash with 1M HCI, brine, dry over Na2SOa4, and concentrate.

[¢]

Checkpoint: Verify N-Boc formation by TLC (stain with ninhydrin; product should not stain,
starting material stains purple).

o Activation:

[¢]

Dissolve the N-Boc intermediate in anhydrous DCM at 0 °C.

[e]

Add EtsN (2.0 equiv) and dropwise add MsCI (1.2 equiv).

o

Stir for 2 hours. The cis-geometry may accelerate this step due to H-bonding assistance.

[¢]

Critical: Do not heat; mesylates of amino alcohols can be unstable. Work up quickly with
cold water/brine.

e Cyclization (Ring Closure):

o Dissolve the crude mesylate in anhydrous THF (0.1 M).

[e]

Cool to 0 °C and add NaH (60% dispersion, 2.0 equiv) portion-wise.

Allow to warm to RT and reflux for 4—6 hours.

o

[¢]

Observation: Gas evolution (Hz2) will occur.

[e]

Quench with saturated NH4Cl. Extract with EtOAc.[3]

e Purification:
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o Purify via flash column chromatography (Hexane/EtOAc).

o Yield Expectation: 75-85%.

Visual Workflow (DOT Diagram)

Final Product _ | N-Boc-3-azabicyclo
[3.1.0]hexane

((1R,2S)-2-(Aminomethyl) Step 1 | N-Boc Protection Step 2 :‘ O-Mesylation Step 3 Cyclization
cyclopropyl)methanol "1 (Boc20, Et3N) | (MsCI, Et3N) 71 (NaH, THF, Reflux)

Click to download full resolution via product page

Caption: Synthesis of the bicyclic scaffold. The cis-stereochemistry is the enabling factor for the
final cyclization step.

Application lI: Constrained GABA Analogs
(Oxidation)

Oxidation of the hydroxymethyl group yields (1R,2S)-2-(aminomethyl)cyclopropanecarboxylic
acid, a conformationally restricted analog of

-aminobutyric acid (GABA). This analog is valuable for probing GABA receptors and designing
antiepileptic drugs.

Protocol B: Jones Oxidation to Amino Acid

Reagents:

» N-Boc protected amino alcohol (from Protocol A, Step 1)
e Jones Reagent (CrOs / H2SOa4) or TEMPO/BAIB

o Solvent: Acetone or MeCN/H20

Methodology:
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e Preparation: Dissolve N-Boc-amino alcohol in Acetone (0.1 M) and cool to 0 °C.
o Oxidation: Add Jones reagent dropwise until the orange color persists. Stir for 1 hour.
e Quench: Add isopropanol (to quench excess Cr(V1)) until the solution turns green.

o Workup: Dilute with water, extract with EtOAc. The product is an acid; extract into saturated
NaHCOs, acidify the aqueous layer to pH 3, and back-extract with EtOAc.

o Deprotection (Optional): Treat with TFA/DCM (1:1) to yield the free amino acid salt.

Application lll: Fragment-Based Drug Discovery
(FBDD)

In FBDD, this molecule serves as a "linker" fragment. The amine and hydroxyl groups can be
independently functionalized to grow the fragment into adjacent pockets of a protein target.

Strategic Logic:

e Vector 1 (Amine): Acylation (Amide coupling) or Reductive Amination. Used to target Asp/Glu
residues or hydrophobic pockets.

» Vector 2 (Hydroxyl): Ether formation (Williamson synthesis) or conversion to Fluorine (DAST)
to modulate pKa and lipophilicity.

 Rigidity: The cyclopropane core prevents the "floppiness” that often leads to low affinity in
early fragment hits.

Analytical Validation & QC
To ensure the integrity of the chiral building block before use, perform the following checks:
e 'HNMR (300 MHz, CDCls):

o Look for the cyclopropyl protons: High field signals between

0.4-1.2 ppm.
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o The cis-coupling constants (

Hz) distinguish it from trans-isomers (
Hz).

o 3.4-3.6 ppm (m, 2H, -CH20H) and
2.6-2.8 ppm (m, 2H, -CH2NH>).

e Chiral HPLC:
o Column: Chiralpak AD-H or OD-H.
o Mobile Phase: Hexane/IPA (90:10) with 0.1% Diethylamine.
o Ensure enantiomeric excess (ee) > 98% to prevent downstream separation issues.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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